Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C20H40O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with dimethyl and pentadecyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more stable alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and in organic synthesis.
1,3-Dioxolane-4-methanol: A five-membered ring with a hydroxymethyl group, used as a protecting group in organic synthesis.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound used as a building block in organic synthesis.
Uniqueness
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long pentadecyl chain and dioxolane ring make it particularly useful in applications requiring hydrophobic and stable cyclic structures .
Properties
CAS No. |
116365-20-9 |
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Molecular Formula |
C22H40O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C22H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19(21(23)25-2)20(28-18)22(24)26-3/h18-20H,4-17H2,1-3H3 |
InChI Key |
ZJDZJVPTSGNGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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